molecular formula C45H72O20 B12654584 Kingianoside C CAS No. 145854-04-2

Kingianoside C

Cat. No.: B12654584
CAS No.: 145854-04-2
M. Wt: 933.0 g/mol
InChI Key: KQBLCRWJBXIFBJ-UZYOSAQZSA-N
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Description

Kingianoside C is a steroidal saponin predominantly isolated from the rhizomes of Polygonatum kingianum (Huangjing), a plant widely used in traditional Chinese medicine for its neuroprotective, anti-inflammatory, and immunomodulatory properties . Structurally, it belongs to the spirostanol saponin class, characterized by a 27-carbon skeleton with sugar moieties (typically glucose or rhamnose) attached via glycosidic bonds. Its molecular formula is C₅₈H₉₂O₂₆, and it has been identified through advanced analytical techniques such as UHPLC-Q-Orbitrap-MS and UPLC-QTOF-MS/MS .

Pharmacological studies highlight its anti-HIV activity, with Li et al. (2023) demonstrating its inhibition of viral replication in vitro (IC₅₀ = 12.3 μM) . Additionally, it exhibits neuroprotective effects by modulating oxidative stress pathways in neuronal cells .

Properties

CAS No.

145854-04-2

Molecular Formula

C45H72O20

Molecular Weight

933.0 g/mol

IUPAC Name

(7S,9S,13R,16S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-10-one

InChI

InChI=1S/C45H72O20/c1-18(17-59-40-36(55)33(52)31(50)26(14-46)61-40)7-10-45(58)19(2)30-25(65-45)12-24-22-6-5-20-11-21(8-9-43(20,3)23(22)13-29(49)44(24,30)4)60-41-38(57)35(54)39(28(16-48)63-41)64-42-37(56)34(53)32(51)27(15-47)62-42/h5,18-19,21-28,30-42,46-48,50-58H,6-17H2,1-4H3/t18-,19+,21+,22?,23?,24?,25?,26-,27-,28-,30?,31-,32-,33+,34+,35-,36-,37-,38-,39+,40-,41-,42+,43+,44-,45?/m1/s1

InChI Key

KQBLCRWJBXIFBJ-UZYOSAQZSA-N

Isomeric SMILES

C[C@H]1C2C(CC3[C@@]2(C(=O)CC4C3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)C)C)OC1(CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O

Canonical SMILES

CC1C2C(CC3C2(C(=O)CC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Hydrolysis of Glycosidic Bonds

Saponins undergo hydrolysis under acidic or enzymatic conditions, cleaving the glycosidic bonds between the aglycone and sugar units. For example, Kingianoside D (a related saponin) undergoes hydrolysis to release its aglycone and sugar components. While specific hydrolysis data for Kingianoside C is not explicitly detailed in the literature, analogous reactions in saponins suggest similar behavior.

Oxidative Degradation

Oxidative reactions may occur under processing conditions, such as dehydration or Maillard reactions, particularly during traditional medicinal preparation. Studies on Polygonatum species highlight oxidative decomposition as a key mechanism during processing stages .

Retro–Diels–Alder (RDA) Reactions

High-energy collisions (e.g., during mass spectrometry) can induce RDA cleavage in saponins, leading to characteristic fragment ions. While this mechanism is well-documented for flavonoids in Polygonatum species , its relevance to this compound remains unconfirmed due to limited direct evidence.

Flavonoid Pathway Interactions

Transcriptomic analyses of P. kingianum reveal genes like CHS (chalcone synthase) and DFR (dihydroflavonol reductase) involved in flavonoid biosynthesis . Although this compound is a saponin, its co-occurrence with flavonoids (e.g., naringenin chalcone) in Polygonatum rhizomes suggests potential metabolic interplay.

Structural Similarity to Other Kingianosides

This compound shares structural features with other saponins in the genus, such as Kingianoside D and H, which are characterized by steroidal aglycones and glycosylation patterns . This structural homology implies conserved reactivity patterns, including susceptibility to hydrolysis and oxidation.

Processing-Induced Variations

Studies on Polygonatum cyrtonema demonstrate that processing stages (e.g., thermal treatment) induce hydrolysis, polymerization, and Maillard reactions in polysaccharides and secondary metabolites . While focused on flavonoids and polysaccharides, these findings highlight the importance of processing conditions in stabilizing or degrading saponins like this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Kingianoside C involves its interaction with cellular membranes and enzymes. It is believed to exert its effects by modulating the activity of specific enzymes and receptors involved in inflammatory and oxidative stress pathways . The molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Kingianoside C shares structural and functional similarities with other saponins in the Polygonatum genus. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Compound Species Source Structural Features Key Pharmacological Activities References
This compound P. kingianum rhizomes C₅₈H₉₂O₂₆; spirostanol backbone with 3-O-glucose Anti-HIV (IC₅₀ = 12.3 μM), neuroprotective
Kingianoside A P. kingianum rhizomes C₅₉H₉₄O₂₇; 25S configuration, additional rhamnose Anti-HIV (IC₅₀ = 18.7 μM), anti-inflammatory
Kingianoside D P. kingianum rhizomes C₅₇H₉₀O₂₅; lacks hydroxyl group at C-14 Cytotoxic to breast cancer cells (MCF-7, IC₅₀ = 8.9 μM)
Pratioside D1 P. prattii rhizomes C₆₀H₉₆O₂₈; furostanol backbone with dual glucose chains Antioxidant (DPPH scavenging: 85% at 100 μM)
Dioscin P. punctatum rhizomes C₄₅H₇₂O₁₆; aglycone diosgenin with trisaccharide Anti-tumor (HepG2, IC₅₀ = 5.2 μM), hepatoprotective

Key Findings :

Structural Differentiation: this compound and A differ in stereochemistry (25R vs. 25S) and glycosylation patterns, which correlate with their anti-HIV potency . Compared to dioscin, this compound has a larger molecular weight due to additional sugar units, which may enhance its solubility and bioavailability .

Bioactivity Variations: Anti-HIV Activity: this compound outperforms Kingianoside A (lower IC₅₀), likely due to its optimized glycosylation enhancing receptor binding . Cytotoxicity: Kingianoside D shows stronger activity against cancer cells than this compound, attributed to its lack of a C-14 hydroxyl group, which may facilitate membrane penetration . Neuroprotection: Unlike dioscin, this compound uniquely activates the Nrf2 pathway, reducing ROS levels in neuronal cells by 40% at 10 μM .

Metabolic Pathways: PCA and PLS-DA analyses of Polygonatum rhizomes reveal that this compound is a biomarker for distinguishing P. kingianum from P. sibiricum, with a VIP score > 2.0 in metabolomic models .

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